2-Chloro-8-methoxy-dibenz[b,f][1,4]oxazepin-11(10H)-one
Overview
Description
2-Chloro-8-methoxy-dibenz[b,f][1,4]oxazepin-11(10H)-one is a heterocyclic compound that belongs to the benzoxazepine family This compound is characterized by its unique structure, which includes a chloro and methoxy substituent on the benzoxazepine ring
Mechanism of Action
For example, Oxcarbazepine, a dibenzoxazepine derivative, has been shown to exert antiepileptic activity by blocking voltage-dependent sodium channels in the brain .
The pharmacokinetics of dibenzoxazepines can vary depending on the specific compound. For instance, Oxcarbazepine is rapidly reduced by cytosolic enzymes in the liver to its active metabolite, which is responsible for the drug’s pharmacological effect .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Chloro-8-methoxy-dibenz[b,f][1,4]oxazepin-11(10H)-one typically involves multiple steps, starting from readily available starting materials. One common synthetic route involves the following steps:
Formation of the Benzoxazepine Ring: The initial step involves the cyclization of an appropriate precursor to form the benzoxazepine ring. This can be achieved through a condensation reaction between an ortho-substituted aniline and a suitable carbonyl compound.
Introduction of the Chloro and Methoxy Groups: The chloro and methoxy substituents are introduced through electrophilic aromatic substitution reactions. Chlorination can be achieved using reagents such as thionyl chloride or phosphorus pentachloride, while methoxylation can be performed using methanol in the presence of a strong acid catalyst.
Industrial Production Methods
In an industrial setting, the production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
2-Chloro-8-methoxy-dibenz[b,f][1,4]oxazepin-11(10H)-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride to yield reduced forms of the compound.
Substitution: The chloro group can be substituted with other nucleophiles through nucleophilic aromatic substitution reactions. Common reagents for this include sodium methoxide or potassium tert-butoxide.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide, acetic acid.
Reduction: Lithium aluminum hydride, sodium borohydride, ethanol.
Substitution: Sodium methoxide, potassium tert-butoxide, dimethyl sulfoxide.
Major Products Formed
Oxidation: Oxidized derivatives with additional oxygen-containing functional groups.
Reduction: Reduced derivatives with hydrogenated functional groups.
Substitution: Substituted derivatives with various nucleophiles replacing the chloro group.
Scientific Research Applications
Chemistry: The compound serves as a building block for the synthesis of more complex molecules and materials.
Biology: It has been studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research has focused on its potential as a pharmacophore in drug development, particularly for targeting specific enzymes and receptors.
Industry: The compound is used in the development of advanced materials with unique electronic and optical properties.
Comparison with Similar Compounds
2-Chloro-8-methoxy-dibenz[b,f][1,4]oxazepin-11(10H)-one can be compared with other similar compounds in the benzoxazepine family:
5-Acetyl-8-chloro-5H-dibenzo[b,e][1,4]diazepin-11(10H)-one: This compound shares structural similarities but differs in its acetyl group and diazepine ring.
5H-Benzo[e]pyrido[3,2-b][1,4]diazepin-6(11H)-one: Another related compound with a pyrido and diazepine ring system.
Indole Derivatives: These compounds, while structurally different, share some similar biological activities and applications.
The uniqueness of this compound lies in its specific substituents and the resulting chemical and biological properties.
Properties
IUPAC Name |
8-chloro-3-methoxy-5H-benzo[b][1,4]benzoxazepin-6-one | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H10ClNO3/c1-18-9-3-5-13-11(7-9)16-14(17)10-6-8(15)2-4-12(10)19-13/h2-7H,1H3,(H,16,17) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BVFXAMGBKDTXTL-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC2=C(C=C1)OC3=C(C=C(C=C3)Cl)C(=O)N2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H10ClNO3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
275.68 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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